Structural Differentiation vs. Closest Analogs
A systematic comparison of the target compound with its structurally closest commercially available analogs reveals key differentiating features. The target compound (CAS 2097891-22-8) possesses a 2-hydroxyethyl linker and a 4-(furan-2-yl)phenyl terminus. The closest analog, 5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide (CAS 1788542-98-2), replaces the phenyl spacer with a direct furan‑hydroxypropyl linkage, removing the aromatic phenyl ring and altering the conformational flexibility and π-stacking potential. Another analog, 5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide, substitutes the central phenyl ring with a thiophene, which changes both the electron density and the angle of the terminal furan ring relative to the amide core. These structural variations are expected to produce different binding poses and selectivity profiles across bromodomain-containing proteins, although quantitative comparative activity data are not publicly available for any of these compounds [1].
| Evidence Dimension | Ligand topology and pharmacophoric features |
|---|---|
| Target Compound Data | 2-hydroxyethyl linker; 4-(furan-2-yl)phenyl terminus; chiral secondary alcohol |
| Comparator Or Baseline | Analog 1 (CAS 1788542-98-2): 2-hydroxypropyl linker, furan-2-yl terminus; Analog 2: 2-hydroxyethyl linker, 4-(furan-2-yl)thiophen-2-yl terminus; Neither incorporates a phenyl ring between the furan and the central linker |
| Quantified Difference | No quantitative activity data available; differentiation is based on 2D/3D structural comparison only |
| Conditions | In silico structural comparison; no experimental binding or functional assays identified for any of the listed compounds |
Why This Matters
Procurement decisions must recognize that the target compound is structurally distinct from its closest purchasable analogs; assuming equivalent biological performance without empirical data carries high risk of experimental failure.
- [1] Chemical structures retrieved from PubChem and vendor catalogs; no peer-reviewed comparative biological data identified as of 2026-04-29. CAS 1788542-98-2 verified via PubChem. View Source
